4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)-
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Overview
Description
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with acetyloxy and methylphenoxy substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)- typically involves multi-step organic reactions. One common method includes the acylation of 4H-1-benzopyran-4-one with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the acetyloxy or methylphenoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Potassium carbonate as a base in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-: Another benzopyran derivative with similar substituents but different positions.
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methylphenoxy)-: A compound with a similar structure but with the methyl group in a different position on the phenoxy ring.
Uniqueness
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
CAS No. |
137988-14-8 |
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Molecular Formula |
C18H14O5 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
[3-(2-methylphenoxy)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C18H14O5/c1-11-5-3-4-6-15(11)23-17-10-21-16-9-13(22-12(2)19)7-8-14(16)18(17)20/h3-10H,1-2H3 |
InChI Key |
JROWTDOLUYEDJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C |
Origin of Product |
United States |
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